molecular formula C15H19Cl2NO4S B2864586 9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1022225-27-9

9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No. B2864586
M. Wt: 380.28
InChI Key: HJRVWRXQXVTVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, also known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS is a potent inhibitor of chloride channels and has been used to study the role of chloride channels in various cellular processes.

Scientific Research Applications

Polymer Stabilization

One notable application is in the field of polymer stabilization. A compound similar to the requested chemical structure, known as Sumilizer GA-80, has been identified as having a synergistic stabilizing effect in combination with thiopropionate type antioxidants. The interaction through hydrogen bonding between phenolic antioxidants and thiopropionate type antioxidants plays a crucial role in this synergistic stabilization, as demonstrated by infrared analyses and estimation of association equilibrium constants in a model system (Yachigo, Sasaki, & Kojima, 1992). Furthermore, Sumilizer GA-80 has been shown to exhibit extremely high resistance against nitrogen dioxide discoloration, suggesting an energy favorable reaction pathway that leads to stable, colorless products (Yachigo, Sasaki, Ishii, & Tanaka, 1992).

Synthesis Methodology

The compound has also found utility in the synthesis of Fmoc-amino acids, serving as a reagent (Fmoc-OASUD) that reacts with amino acids to yield Fmoc-amino acids in high purity and yields. This method helps avoid impurities commonly associated with the Lossen rearrangement, indicating the compound's importance in facilitating cleaner synthetic pathways (Rao, Nowshuddin, Jha, Divi, & Rao, 2016).

Material Science

In material science, compounds structurally related to "9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" have been synthesized and analyzed for their potential applications. For instance, novel Prins cascade cyclization has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking a significant advancement in the creation of spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

properties

IUPAC Name

9-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4S/c1-11-9-14(13(17)10-12(11)16)23(19,20)18-5-3-15(4-6-18)21-7-2-8-22-15/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRVWRXQXVTVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

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